

An In-depth Technical Guide to 3,6-diiiodopyridazine: Synthesis, Reactivity, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3,6-Diiiodopyridazine**

Cat. No.: **B154836**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-diiiodopyridazine** (CAS No. 20698-04-8), a versatile heterocyclic building block. This document details its physicochemical properties, provides detailed experimental protocols for its synthesis and subsequent functionalization through cross-coupling reactions, and explores its applications in the synthesis of advanced materials and biologically active compounds. Particular attention is given to the role of the pyridazine scaffold in medicinal chemistry, including its emerging potential as a pharmacophore in anticancer drug discovery.

Physicochemical Properties

3,6-diiiodopyridazine is a halogenated pyridazine derivative that serves as a key intermediate in organic synthesis. Its physical and chemical properties are summarized in the table below.

Property	Value	Reference
CAS Number	20698-04-8	N/A
Molecular Formula	C ₄ H ₂ I ₂ N ₂	
Molecular Weight	331.88 g/mol	
Appearance	White to beige powder, crystals, or flakes	N/A
Melting Point	155-160 °C	N/A
Solubility	Soluble in DMSO	[1]
Purity	≥97%	

Synthesis of 3,6-diiodopyridazine

The synthesis of **3,6-diiodopyridazine** is typically achieved through a two-step process starting from maleic anhydride. The initial step involves the formation of 3,6-dihydroxypyridazine, which is subsequently chlorinated to yield 3,6-dichloropyridazine. The final step is a Finkelstein reaction to replace the chlorine atoms with iodine.

Experimental Protocol: Synthesis of 3,6-dichloropyridazine

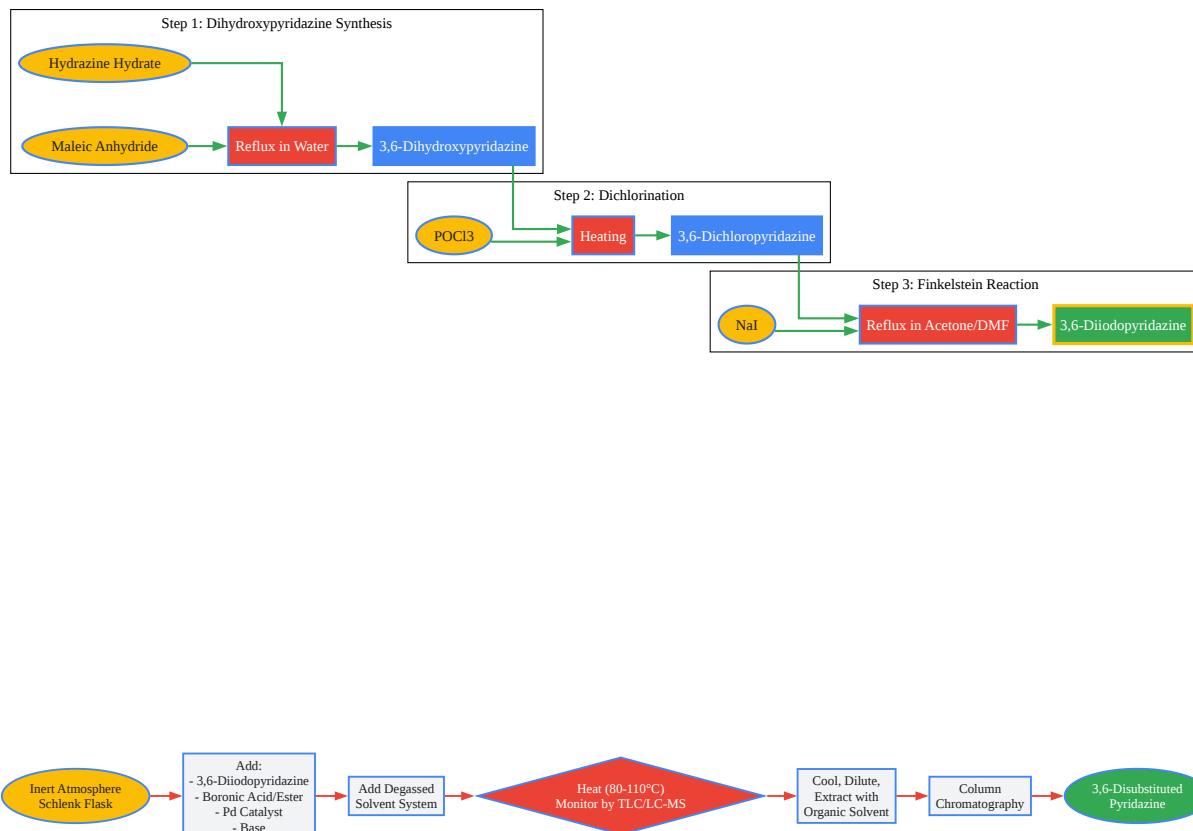
This protocol is adapted from established procedures for the synthesis of 3,6-dichloropyridazine.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

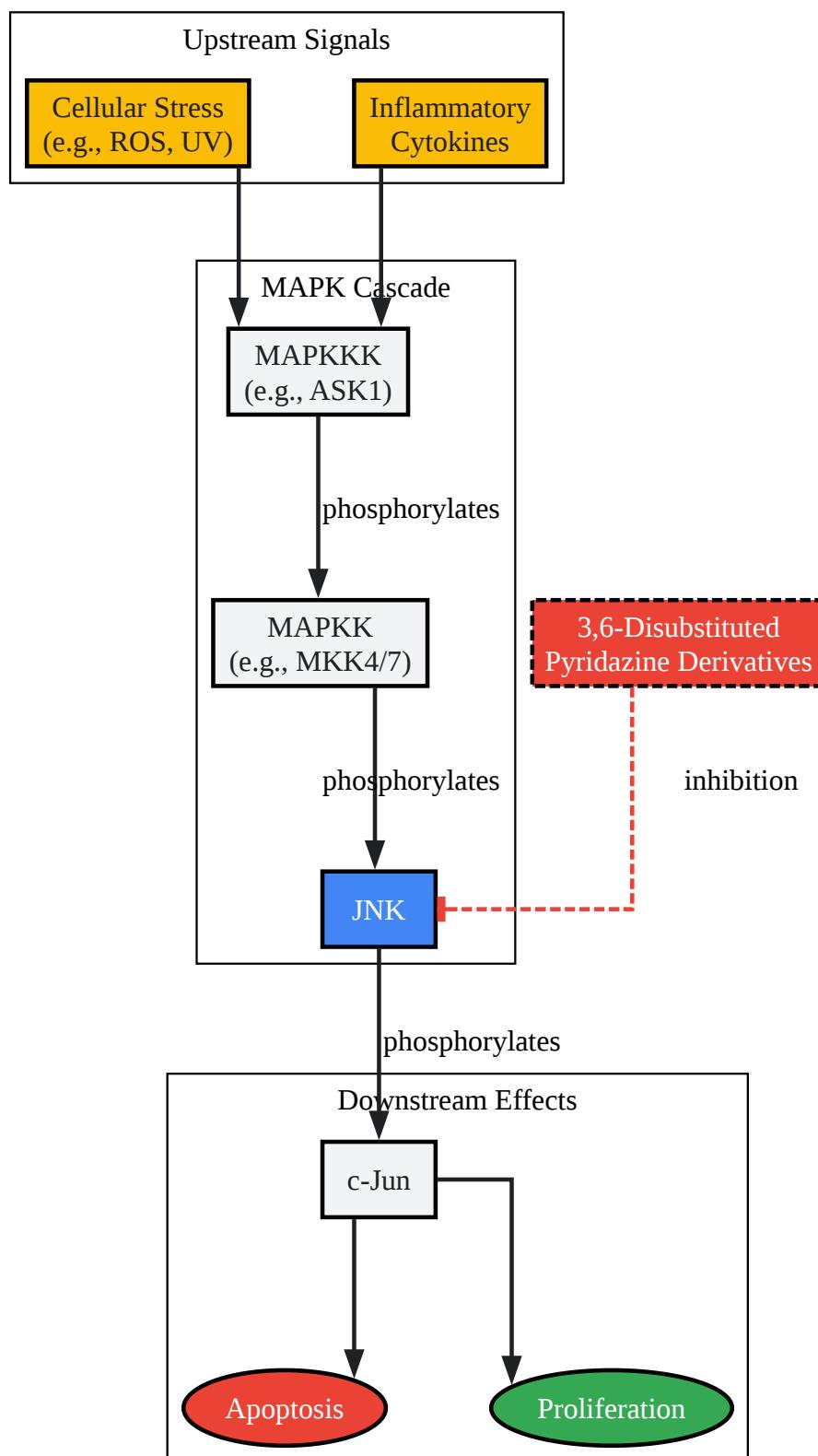
Step 1: Synthesis of 3,6-dihydroxypyridazine

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride (1.0 eq) and water.
- Slowly add hydrazine hydrate (1.1-1.3 eq) to the suspension.
- Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 3-4 hours.

- Cool the reaction mixture to room temperature, which should result in the precipitation of a solid.
- Collect the solid by vacuum filtration, wash with cold water, and dry to afford 3,6-dihydroxypyridazine.

Step 2: Synthesis of 3,6-dichloropyridazine


- In a three-necked flask under a nitrogen atmosphere, add 3,6-dihydroxypyridazine (1.0 eq) and phosphorus oxychloride (POCl_3 , 3.0-5.0 eq).
- Heat the reaction mixture to 80-125 °C and stir for 4-12 hours.
- After the reaction is complete (monitored by TLC), cool the mixture to room temperature.
- Carefully quench the excess POCl_3 by slowly pouring the reaction mixture onto crushed ice.
- Neutralize the acidic solution with a saturated solution of sodium bicarbonate or aqueous ammonia to a pH of ~8.
- Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3,6-dichloropyridazine.


Experimental Protocol: Synthesis of 3,6-diiodopyridazine via Finkelstein Reaction

This is a generalized protocol for the Finkelstein reaction to produce **3,6-diiodopyridazine** from 3,6-dichloropyridazine.^{[6][7][8][9]}

- In a round-bottom flask, dissolve 3,6-dichloropyridazine (1.0 eq) in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
- Add an excess of sodium iodide (NaI , 2.2-3.0 eq).
- Heat the reaction mixture to reflux and stir for 12-24 hours. The progress of the reaction can be monitored by TLC.

- After completion, cool the reaction mixture to room temperature.
- If acetone is used as the solvent, the precipitated sodium chloride can be removed by filtration.
- Remove the solvent under reduced pressure.
- Partition the residue between water and an organic solvent (e.g., dichloromethane or ethyl acetate).
- Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- The crude product can be purified by recrystallization or column chromatography to afford pure **3,6-diiodopyridazine**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. An Improved Process For The Preparation of 3,6 Dichloro 4 [quickcompany.in]
- 3. CN104447569A - Method for synthesizing 3,6-dichloropyridazine - Google Patents [patents.google.com]
- 4. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]
- 5. 3,6-Dichloropyridazine synthesis - chemicalbook [chemicalbook.com]
- 6. byjus.com [byjus.com]
- 7. SATHEE: Finkelstein Reaction [sathee.iitk.ac.in]
- 8. Finkelstein reaction - Wikipedia [en.wikipedia.org]
- 9. Finkelstein Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-diiodopyridazine: Synthesis, Reactivity, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b154836#3-6-diiodopyridazine-cas-number-20698-04-8>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com